molecular formula C25H30N4O8 B1390830 Suc-Ala-Pro-Ala-Amc CAS No. 88467-44-1

Suc-Ala-Pro-Ala-Amc

Cat. No.: B1390830
CAS No.: 88467-44-1
M. Wt: 514.5 g/mol
InChI Key: DGZBPMOSFAFFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-Ala-Pro-Ala-AMC (CAS 88467-44-1) is a fluorogenic tripeptide compound that serves as a selective substrate for elastase. The mechanism of action relies on the enzymatic cleavage of the amide bond, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC). This release results in a significant increase in fluorescence, which can be quantified at excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively. This property makes it an essential tool for the continuous, real-time kinetic measurement of elastase activity in various biochemical assays. In research, this substrate is particularly valued for studying the role of elastase in physiological and pathological processes. Elastase and other serine proteases have been implicated in the dysregulation of the protease-antiprotease balance in gastrointestinal tract diseases, such as inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). Investigations into visceral hypersensitivity often utilize fluorogenic substrates like this compound to measure specific proteolytic activities in colonic and fecal samples, providing insights into disease mechanisms. Furthermore, it is used in the screening and evaluation of novel serine protease inhibitors, contributing to the development of potential therapeutics for protease-mediated disorders. The product is supplied as a white powder and should be stored at or below -15°C to maintain stability. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZBPMOSFAFFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008169
Record name 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88467-44-1
Record name 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Hydrolysis and Specificity of Suc Ala Pro Ala Amc

Mechanism of Proteolytic Cleavage and Fluorophore Release by Suc-Ala-Pro-Ala-AMC

The utility of this compound as a substrate lies in its ability to generate a fluorescent signal upon enzymatic cleavage. iris-biotech.denih.gov The core of this process is the proteolytic hydrolysis of the amide bond linking the peptide sequence to the fluorophore. iris-biotech.de

The fluorescent component of the substrate is 7-amino-4-methylcoumarin (B1665955) (AMC). iris-biotech.decaymanchem.comfluorofinder.com This molecule is a well-established fluorophore used for creating fluorogenic substrates to detect the activity of various enzymes, particularly proteases. iris-biotech.dethermofisher.com When the AMC is conjugated via its amino group to the C-terminus of the peptide (Suc-Ala-Pro-Ala), its fluorescence is effectively quenched. caymanchem.com This quenching is a critical feature, as it results in a low background signal from the intact substrate. iris-biotech.de The AMC moiety itself is valued for its high photostability and significant fluorescence yield upon release. iris-biotech.de

The generation of a fluorescent signal is a direct consequence of enzymatic action. A specific protease recognizes and binds to the peptide portion of the substrate. The enzyme then catalyzes the cleavage of the amide bond between the C-terminal alanine (B10760859) residue of the peptide and the amino group of AMC. iris-biotech.deechelon-inc.com This cleavage event liberates the free AMC molecule. caymanchem.com

Once released, the free AMC exhibits strong fluorescence, which is a significant increase—reportedly by a factor of approximately 700—compared to the conjugated, quenched state. iris-biotech.de This dramatic increase in fluorescence is directly proportional to the rate of enzymatic activity. sfrbm.org The released AMC has excitation and emission maxima typically around 344-345 nm and 440-445 nm, respectively. caymanchem.comfluorofinder.com This process allows for the continuous and sensitive monitoring of protease activity in real-time. sfrbm.org

Table 1: Spectroscopic Properties of AMC

State Excitation Max (nm) Emission Max (nm) Fluorescence
Peptide-conjugated AMC ~330 ~390 Very Weak iris-biotech.de

The Role of the 7-Amino-4-Methylcoumarin (AMC) Moiety in Fluorometric Detection

Identification and Characterization of Protease Substrate Specificity of this compound

The peptide sequence of this compound determines its specificity for certain proteases. This sequence is designed to be recognized by enzymes with particular substrate preferences.

This compound is recognized as a substrate for human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. abmole.commdpi.com HNE plays a role in the degradation of extracellular matrix proteins, and its activity is often elevated in chronic inflammatory conditions. mdpi.com The tripeptide sequence Ala-Pro-Ala is a key determinant for its recognition by HNE. mdpi.comclinmedjournals.org Studies using this substrate have been instrumental in developing biosensors for detecting HNE activity, for instance, in chronic wound fluid. mdpi.com The affinity of HNE for the tripeptide substrate bound to cellulose (B213188) nanocrystals was found to be 23-fold greater than for the substrate in solution, indicating enhanced enzyme efficiency in this conjugated form. researchgate.net

While it is a substrate for HNE, the specificity of short peptide substrates can sometimes be broad. Other serine proteases may also cleave this compound, although potentially at different efficiencies. For comparison, the related tetrapeptide substrate, Suc-Ala-Ala-Pro-Phe-AMC, is known to be cleaved by chymotrypsin (B1334515), cathepsin G, and carboxypeptidase Y. echelon-inc.comhongtide.combachem.com Another related substrate, Suc-Ala-Ala-Ala-AMC, is also used to measure elastase-like activity. mdpi.comnih.gov The enzyme dipeptidyl peptidase 4 (DP4) has been shown to hydrolyze Ala-Pro-AMC. researchgate.net The activity of porcine muscle prolyl oligopeptidase has been observed on substrates containing alanine residues at the cleavage site. nih.gov

The interaction between a protease and its peptide substrate is defined by the fit of the substrate's amino acid residues into the enzyme's binding pockets, denoted S4 to S1 (corresponding to substrate residues P4 to P1). The P1 residue is the amino acid immediately preceding the cleavage site.

For this compound, the recognition sites are as follows:

P1 site: Alanine (Ala). This residue fits into the S1 pocket of the protease. HNE, being an elastase, preferentially cleaves after small, neutral amino acids like alanine and valine.

P2 site: Proline (Pro). The proline residue at the P2 position is a critical specificity determinant for many proteases, including chymotrypsin, where its presence can significantly increase the specificity constant (kcat/Km). researchgate.net

P3 site: Alanine (Ala).

P4 site: Succinyl (Suc) group. The N-terminal succinyl group protects the peptide from degradation by aminopeptidases.

The sequence Ala-Pro-Ala is thus tailored for recognition by elastase-type enzymes. The specificity of a protease is determined by the preferred amino acid sequence that fits into the specificity pocket of its active site. frontiersin.org The S4 subsite, in particular, can be a stringent determinant of specificity for some neutrophil serine proteases. plos.org

Interactions with Other Serine Proteases

Kinetic Characterization of Enzyme-Suc-Ala-Pro-Ala-AMC Interactions

The interaction between an enzyme and this compound can be quantitatively described by its kinetic parameters. These parameters provide insights into the efficiency and affinity of the enzyme for this particular substrate.

Determination of Michaelis-Menten Parameters (K_m, k_cat, k_cat/K_m) for this compound Hydrolysis

While detailed kinetic data for this compound are not extensively available across a wide range of enzymes, its utility as a substrate for neutrophil elastase has been demonstrated. In one study, a biosensor utilizing a related tripeptide, succinyl-Ala-Pro-Ala-AMC, reported a five-fold higher efficiency for neutrophil elastase when conjugated to a cellulose nanocrystal, with a k_cat/K_m value of 33,500 M⁻¹·s⁻¹. researchgate.net

For comparative purposes, extensive kinetic data are available for structurally similar substrates. For instance, with the substrate MeOSuc-Ala-Ala-Pro-Val-AMC, human leukocyte elastase exhibits a K_m of 140 µM and a k_cat/K_m of 120,000 s⁻¹ M⁻¹. chemicalbook.comsigmaaldrich.com For the chymotrypsin substrate Suc-Ala-Ala-Pro-Phe-p-nitroanilide, Monterey sardine chymotrypsin has a K_m of 0.074 mM, a k_cat of 18.6 s⁻¹, and a catalytic efficiency (k_cat/K_m) of 252 s⁻¹ mM⁻¹. researchgate.net

Interactive Data Table: Michaelis-Menten Parameters for Related Substrates

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Human Leukocyte ElastaseMeOSuc-Ala-Ala-Pro-Val-AMC140-120,000
Monterey Sardine ChymotrypsinSuc-Ala-Ala-Pro-Phe-p-nitroanilide7418.6251,351
Aedes aegypti ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC9.724.81494,958
Human ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC114.2608.75,329,831
Bovine ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC18.7783244,326,052

Data sourced from multiple studies for comparative purposes. chemicalbook.comsigmaaldrich.comresearchgate.netnih.gov

Influence of Buffer Conditions and Cofactors on this compound Kinetics

The enzymatic hydrolysis of peptide substrates is significantly influenced by the reaction environment, including buffer composition, pH, and the presence of cofactors. For serine proteases that cleave this compound and its analogs, the pH of the buffer is a critical factor. The catalytic activity of these enzymes relies on a catalytic triad (B1167595) of amino acids, and the ionization state of key residues, such as histidine, is pH-dependent.

For example, studies on the hydrolysis of a related substrate, succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), by Subtilisin Carlsberg showed a dramatic decrease in k_cat as the pH was lowered from 7.8 to 4.5, which is attributed to the protonation of a key histidine residue in the active site. bose.res.in Similarly, chymotrypsin from Monterey sardine exhibited its maximum activity for the hydrolysis of a similar substrate at pH 8.0. researchgate.net The choice of buffer can also be important; for instance, Tris-HCl buffer is often used for chymotrypsin activity assays to avoid spontaneous substrate hydrolysis that can occur in phosphate (B84403) buffers. bose.res.in

Cofactors can also modulate enzyme activity. Some proteases require metal ions for stability or catalytic function. For instance, human tissue kallikrein 7 (hK7), which can cleave Phe-containing substrates, is inhibited by zinc and copper ions. pnas.org Conversely, the activity of some chymotrypsins is assayed in the presence of CaCl₂. researchgate.net

Comparative Enzymatic Analysis of this compound with Related Fluorogenic Peptide Substrates

To understand the specificity of an enzyme, it is insightful to compare its activity on a range of related substrates. By varying the peptide sequence, one can probe the preferences of the enzyme's active site pockets.

Structural Variations in Phenylalanine or Valine Analogs (e.g., Suc-Ala-Ala-Pro-Phe-AMC, Suc-Ala-Ala-Pro-Val-AMC) and Their Impact on Specificity

The amino acid at the P1 position (the residue immediately preceding the scissile bond, which is Alanine in this compound) is a primary determinant of specificity for many proteases. For example, chymotrypsin, a well-characterized serine protease, preferentially cleaves after large hydrophobic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Consequently, Suc-Ala-Ala-Pro-Phe-AMC is a classic chymotrypsin substrate. researchgate.netnih.gov

In contrast, elastases, another family of serine proteases, prefer small, aliphatic amino acids such as alanine (Ala) and valine (Val) at the P1 position. This is why MeOSuc-Ala-Ala-Pro-Val-AMC is a highly specific substrate for human leukocyte elastase and is not hydrolyzed by cathepsin G, which has a different specificity profile. chemicalbook.comsigmaaldrich.com The presence of a proline residue at the P2 position, as seen in many of these substrates, can also significantly enhance the specificity and rate of hydrolysis. For bovine chymotrypsin, the specificity constant (k_cat/K_m) for Suc-Ala-Ala-Pro-Phe-AMC is nearly 21-fold higher than for Suc-Ala-Ala-Phe-AMC, highlighting the importance of the P2 proline. nih.govresearchgate.net

Interactive Data Table: Impact of P1 Residue on Enzyme Specificity

SubstrateTarget EnzymeP1 ResidueGeneral Observation
Suc-Ala-Pro-Ala -AMCElastaseAlaninePreferred by elastases.
Suc-Ala-Ala-Pro-Phe -AMCChymotrypsinPhenylalaninePreferred by chymotrypsins. researchgate.netnih.gov
MeOSuc-Ala-Ala-Pro-Val -AMCElastaseValinePreferred by elastases. chemicalbook.comsigmaaldrich.com

Differential Enzyme Recognition Profiles Among AMC-Coupled Tri- and Tetrapeptides

The length and sequence of the peptide chain play a crucial role in enzyme recognition. Tetrapeptides generally provide more interaction points with the enzyme's active site subsites (S4, S3, S2, S1) compared to tripeptides, often leading to higher specificity and affinity.

The substrate specificity of proteases can be systematically explored using libraries of AMC-coupled peptides. For instance, positional scanning-synthetic combinatorial libraries (PS-SCL) allow for the rapid determination of preferred amino acids at each position (P1-P4). portlandpress.comnih.gov Such studies have revealed that while the P1 residue is often the primary determinant of specificity, the residues at P2, P3, and P4 can also have a profound impact on substrate binding and catalysis.

For example, in the case of Aedes aegypti chymotrypsin, while it cleaves the Phe-containing substrate Suc-Ala-Ala-Pro-Phe-AMC, its highest activity is observed with MeO-Suc-Arg-Pro-Tyr-AMC, demonstrating a preference for Tyr at P1 and Arg at P3. nih.gov This highlights that even within a class of enzymes like chymotrypsins, the extended substrate recognition can vary significantly. Comparing the hydrolysis of tripeptides versus tetrapeptides often reveals an increase in catalytic efficiency with the longer substrate, as the additional amino acid can provide crucial interactions within the enzyme's binding cleft. For example, the addition of a Pro residue at the P2 position in a chymotrypsin substrate significantly enhances its hydrolysis. nih.govresearchgate.net

Methodological Applications of Suc Ala Pro Ala Amc in Protease Research

Quantitative Protease Activity Assays Utilizing Suc-Ala-Pro-Ala-AMC

This compound serves as a key reagent in quantitative assays designed to measure the activity of various proteolytic enzymes. chemimpex.com The fundamental principle of these assays is the enzymatic hydrolysis of the peptide bond between the alanine (B10760859) residue and the AMC group. This cleavage releases the AMC fluorophore, which exhibits strong fluorescence at an emission wavelength of approximately 460 nm when excited at around 380 nm. sapphirebioscience.comechelon-inc.com The rate of increase in fluorescence intensity is directly proportional to the protease activity under specific assay conditions. This allows for precise and real-time monitoring of enzyme kinetics. chemimpex.com

The development of a robust fluorometric assay using this compound involves the systematic optimization of several key parameters to ensure sensitivity, accuracy, and reproducibility.

Buffer and pH: The choice of buffer and pH is critical as protease activity is highly dependent on pH. For instance, assays for chymotrypsin (B1334515) and cathepsin G, which can cleave similar substrates, are often performed in Tris buffer at a pH of 8.0 or 8.3. frontiersin.org

Substrate Concentration: The substrate concentration is typically optimized around the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate. For example, in assays for related substrates like Suc-Ala-Ala-Pro-Phe-AMC, concentrations are chosen based on the known Kₘ for the target enzyme, such as 58 μM for chymotrypsin or 130 μM for cathepsin G. frontiersin.org

Enzyme Concentration: The amount of enzyme used must be in a range that produces a linear response of fluorescence over time. This ensures that the measured rate is proportional to the enzyme concentration.

Reaction Time and Temperature: Assays are conducted at a constant temperature, often 37°C, and the reaction is monitored over a period where the rate remains linear. frontiersin.org

Controls: Negative controls lacking the enzyme are essential to account for any non-enzymatic substrate hydrolysis. nih.gov Positive controls with known amounts of active enzyme can be used for calibration.

A typical optimized protocol involves pre-incubating the enzyme in the assay buffer, initiating the reaction by adding the this compound substrate, and then measuring the fluorescence increase over time using a fluorescence plate reader. nih.gov

Table 1: Example Assay Conditions for Proteases Using AMC-Based Substrates
EnzymeSubstrateBuffer SystempHSubstrate Conc. (Kₘ)Reference
ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC50 mM Tris, 20 mM CaCl₂8.358 μM frontiersin.org
Cathepsin GSuc-Ala-Ala-Pro-Phe-AMC50 mM Tris, 120 mM NaCl8.0130 μM frontiersin.org
Neutrophil ElastaseSuc-Ala-Ala-Pro-Val-AMC50 mM Tris, 120 mM NaCl8.0500 μM frontiersin.org
α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC100 mM Tris, 10 mM CaCl₂, 50 mM NaCl8.015 μM novoprolabs.com

The fluorometric assay based on this compound and similar substrates is well-suited for high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors or activators. chemimpex.comnih.gov The simplicity of the "mix-and-read" format, where fluorescence is measured directly in the assay plate without separation steps, makes it efficient and cost-effective. nih.gov

In a typical HTS setup, a large library of chemical compounds is screened by adding each compound to a well containing the target protease. nih.gov After a pre-incubation period to allow for inhibitor-enzyme interaction, the this compound substrate is added, and the residual enzyme activity is measured. frontiersin.org A decrease in fluorescence signal compared to a control (with no inhibitor) indicates potential inhibition. The robustness of an HTS assay is often evaluated using the Z' factor, a statistical parameter that assesses the quality of the assay by comparing the signal separation between positive and negative controls. researchgate.net This methodology has been successfully used to screen for inhibitors of various proteases, including those from crude natural extracts. nih.govresearchgate.net

Development and Optimization of Fluorometric Assay Protocols for this compound

Enzyme Inhibition and Activation Studies with this compound

Beyond simple activity measurement, this compound is a critical tool for detailed mechanistic studies of enzyme inhibition and activation.

Once potential inhibitors are identified, this compound is used to quantify their potency, typically by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). oaepublish.com

To determine the IC₅₀ value, the assay is performed with a fixed concentration of enzyme and substrate, while the concentration of the inhibitor is varied over a wide range. frontiersin.org The enzyme is pre-incubated with the inhibitor for a set time (e.g., 15 minutes) before the substrate is added to start the reaction. frontiersin.org The resulting data, showing enzyme activity as a function of inhibitor concentration, is fitted to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. frontiersin.orgoaepublish.com This approach has been widely used to characterize inhibitors for enzymes like cathepsin G and chymotrypsin using the closely related substrate Suc-Ala-Ala-Pro-Phe-AMC. nih.govnih.gov

Table 2: Examples of Inhibitor Potency Determination Using AMC Substrates
Target EnzymeInhibitorSubstrate UsedMeasured ParameterReported ValueReference
Human Neutrophil Elastase (HNE)Compound 8 (sulfonyl-oxyphthalimide derivative)MeOSuc-Ala-Ala-Pro-Val-pNAIC₅₀0.0189 ± 0.0019 µM oaepublish.com
Human Neutrophil Elastase (HNE)Compound 8 (sulfonyl-oxyphthalimide derivative)MeOSuc-Ala-Ala-Pro-Val-pNAKᵢ6.85 ± 0.39 nM oaepublish.com
Proteinase 3 (PR3)Compound 6 (2-aminobenzaldehyde oxime analog)Specific FRET substrateIC₅₀0.22 ± 0.02 µM oaepublish.com
Human Cathepsin LSID 26681509Z-Phe-Arg-AMCIC₅₀56 ± 4 nM nih.gov

Allosteric regulation, where a molecule binds to a site other than the active site to modulate activity, is a key mechanism for controlling protease function. nih.gov Fluorogenic substrates like this compound are instrumental in studying these effects. An allosteric activator would cause an increase in the rate of substrate hydrolysis, while an allosteric inhibitor would cause a decrease, without competing directly with the substrate at the active site. nih.gov

For example, studies on the proteasome have used specific fluorogenic substrates to dissect the complex allosteric interactions between its different catalytic sites and the effects of activator proteins like PA28γ. biorxiv.orgcapes.gov.br By using specific inhibitors to block certain active sites, researchers can use substrates for other sites to probe how activity is allosterically transmitted through the enzyme complex. biorxiv.org Similarly, assays with this compound can be designed to screen for compounds that modulate protease activity in a non-competitive manner, providing valuable tools for studying protein dynamics and identifying novel drug candidates. nih.gov

Characterization of Protease Inhibitor Potency Using this compound

Research into Protease-Mediated Cellular and Biological Processes using this compound

The application of this compound extends to investigating the roles of proteases in complex biological systems, including cell lysates, tissues, and in the context of disease. biosynth.comnih.gov

Disease Research: This substrate has been noted for its use in research on inflammatory diseases. biosynth.com For example, the related substrate Suc-Ala-Ala-Pro-Phe-AMC has been used to measure elevated chymotrypsin-like and cathepsin G activity in fecal samples from patients with Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD), respectively, linking these proteases to gut inflammation. uantwerpen.be It has also been employed in animal models to study post-inflammatory visceral hypersensitivity. nih.gov

Cellular Processes: The activity of specific proteases within cells can be measured in cell lysates. For instance, Suc-Ala-Ala-Pro-Phe-AMC was used to measure the peptidase activity of FAM111A, a serine protease implicated in DNA replication. nih.gov

Microbiology: In the study of pathogens, understanding substrate specificity is crucial. The substrate Suc-Ala-Ala-Pro-Ala-AMC was used to probe the cleavage preference of the ClpP1P2 protease from Mycobacterium tuberculosis, a key enzyme for the bacterium's viability. nih.gov The study found that Mtb ClpP1P2 hydrolyzed this substrate at a very low rate, indicating a preference for other residues at the P1 position. nih.gov

Plant Physiology: this compound is also utilized in plant science to measure the activity of plant-derived serine proteases. biosynth.com

These applications highlight the versatility of this compound as a substrate for exploring the functional roles of proteases in both health and disease across different biological systems.

Compound Names Table

Abbreviation/Trivial NameFull Chemical Name
This compoundN-Succinyl-L-alanyl-L-prolyl-L-alanine-7-amido-4-methylcoumarin
Suc-Ala-Ala-Pro-Phe-AMCN-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin
Suc-Ala-Ala-Pro-Val-AMCN-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin
AMC7-Amino-4-methylcoumarin (B1665955)
Z-Phe-Arg-AMCN-Carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin
TrisTris(hydroxymethyl)aminomethane
EDTAEthylenediaminetetraacetic acid
HTSHigh-Throughput Screening
IBDInflammatory Bowel Disease
IBSIrritable Bowel Syndrome

Investigation of Proteolytic Activity in Cellular Extracts and Biological Samples

This compound is employed as a substrate to detect and quantify the activity of specific proteases within complex biological mixtures such as cellular extracts and other biological fluids. plos.org Its utility is particularly highlighted in studies aiming to characterize the substrate specificity of newly identified enzymes.

A notable example is the investigation of the ClpP1P2 protease complex from Mycobacterium tuberculosis, an enzyme essential for the bacterium's viability. researchgate.netnih.gov In a comprehensive study to define the substrate preference of the Mtb ClpP1P2 active sites, researchers tested a wide array of synthetic fluorescent peptides. researchgate.net The findings demonstrated that this compound was a very poor substrate for this particular protease, exhibiting a relative hydrolysis rate of just 0.08% compared to the most efficiently cleaved substrate, Z-Gly-Gly-Leu-AMC. researchgate.netnih.gov This type of screening is crucial for understanding the functional role of enzymes and for designing specific inhibitors.

Table 1: Relative Hydrolysis Rates of Various Peptide Substrates by Mycobacterium tuberculosis ClpP1P2 Protease researchgate.netnih.gov
Peptide SubstrateRelative Rate of Hydrolysis (%)
Z-Gly-Gly-Leu-amc100.0
Ala-Ala-Phe-amc87.0
Suc-Ala-Ala-Phe-amc42.0
Suc-Leu-Tyr-amc11.5
Z-Ala-Ala-Ala-amc3.6
Suc-Leu-Leu-Val-Tyr-amc0.8
This compound 0.08

Beyond microbial enzymes, this compound has been integrated into advanced biosensor technologies for detecting proteases in human biological samples. Researchers have developed peptide-nanocellulose aerogel conjugates using this substrate to create sensors for human neutrophil elastase (HNE). mdpi.com This involves immobilizing the this compound peptide onto a nanocellulose surface, creating a system for monitoring HNE activity in samples like chronic wound fluid. mdpi.comresearchgate.net

Application in Studies Related to Inflammatory Processes and Tissue Remodeling

The measurement of protease activity is fundamental to understanding the pathology of various inflammatory diseases and processes involving tissue remodeling. Human neutrophil elastase (HNE) is a key serine protease that, at elevated concentrations, serves as a biomarker for chronic inflammation and contributes to tissue degradation. mdpi.comnih.gov Consequently, tools that can accurately measure HNE activity are vital for both diagnostics and research.

The fluorogenic substrate this compound has been specifically selected for its selectivity towards HNE in the development of novel diagnostic platforms. mdpi.com A primary application is in the creation of biosensors designed to detect elevated HNE levels in chronic wounds, which is a hallmark of the inflammatory phase. researchgate.net In one such design, the this compound tripeptide was tethered to nanocellulosic aerogels derived from cotton. mdpi.com The resulting biosensor demonstrated high sensitivity, capable of detecting HNE at concentrations as low as 0.13 units/milliliter. mdpi.comresearchgate.net This sensitivity makes it a promising candidate for integration into "intelligent" wound dressings that could provide point-of-care diagnostics on the inflammatory state of a wound. mdpi.com

The development of these biosensors highlights the substrate's role in translational research, bridging biochemical assays with clinical applications in monitoring and managing inflammatory conditions.

Table 2: Characterization of a this compound Based Biosensor mdpi.com
ParameterValue
Peptide SubstrateThis compound
Target EnzymeHuman Neutrophil Elastase (HNE)
Transducer MaterialNanocellulosic Aerogel (from cotton)
Peptide Incorporation Level20 µg/mg
HNE Detection Sensitivity0.13 U/mL

Exploration of Protease Roles in Plant Physiology Using this compound

While the primary applications of this compound have been in mammalian and microbial systems, its use has extended to research involving plant pathogens, which indirectly relates to plant physiology and defense mechanisms. Proteases secreted by pathogens play a critical role in host-pathogen interactions, often by degrading plant tissues or manipulating host defense responses.

In one study, the proteolytic activity of secretions from the pinewood nematode, Bursaphelenchus xylophilus, a devastating pathogen of pine trees, was investigated. uc.pt Researchers used a panel of fluorogenic substrates to characterize the enzymatic activities present in the nematode's supernatant. Among the tested substrates, this compound was shown to be cleaved by proteases secreted by the nematode, yielding a fluorescent signal indicative of specific proteolytic activity. uc.pt This application demonstrates the substrate's utility in screening for particular protease activities in organisms that impact plant health, providing insights into the biochemical tools used by pathogens to attack their hosts.

Development of Biosensors and Diagnostic Tools Incorporating Suc Ala Pro Ala Amc

Design and Synthesis of Suc-Ala-Pro-Ala-AMC-Based Biosensor Conjugates

The fundamental design of these biosensors involves the immobilization of the this compound peptide onto a solid support, or transducer surface. medchemexpress.eu This strategic conjugation allows for the detection of specific enzymatic activity through the release of the fluorescent aminomethylcoumarin (AMC) group upon peptide cleavage. nih.govresearchgate.net

Covalent Immobilization Strategies onto Transducer Surfaces (e.g., Cellulose (B213188), Nanocellulose Fibers, Aerogels)

A variety of transducer surfaces have been explored for the immobilization of this compound, with a significant focus on cellulosic materials due to their biocompatibility, high surface area, and tunable properties. clinmedjournals.orgscite.ai These materials include traditional cellulose supports as well as advanced nanostructured forms like nanocellulose fibers and aerogels. nih.govclinmedjournals.orgresearchgate.net

The covalent attachment of the peptide to these surfaces is a critical step in biosensor fabrication. researchgate.net A common strategy involves the formation of an amide bond between the carboxyl terminus of the this compound peptide and the hydroxyl groups present on the cellulose backbone. researchgate.net This creates a stable linkage that ensures the peptide remains anchored to the transducer during use.

Nanocellulosic aerogels, in particular, have shown promise as transducer surfaces. nih.govmdpi.com These materials are lightweight, highly porous, and possess a large specific surface area, which allows for a higher loading of the peptide substrate. nih.govresearchgate.net The interconnected porous structure of aerogels facilitates access of the target enzyme to the immobilized peptide, enhancing the sensitivity of the biosensor. mdpi.com

Role of Linker Chemistry (e.g., Fmoc, Carbodiimide-Mediated Coupling) in Biosensor Performance

For the conjugation to the transducer, carbodiimide-mediated coupling is a widely used and effective method. mdpi.com Reagents such as diisopropylcarbodiimide (DIC) are employed to activate the carboxyl group of the peptide, facilitating its reaction with the hydroxyl or amino groups on the transducer surface. nih.govmdpi.com This approach has been successfully used to immobilize this compound onto various cellulosic materials. mdpi.com

The choice of linker can also influence the orientation and accessibility of the peptide on the transducer surface. For instance, a glycine (B1666218) linker has been used to space the peptide away from the cellulose backbone, potentially improving its interaction with the target enzyme. nih.govresearchgate.net The synthesis of these conjugates often involves a multi-step process, including the initial esterification of the cellulose with a linker molecule like Fmoc-glycine-OH, followed by deprotection and subsequent coupling of the this compound peptide. nih.govmdpi.com

Physico-Chemical and Structural Characterization of this compound Biosensor Conjugates

A thorough characterization of the resulting biosensor conjugates is essential to understand their properties and performance. This involves a combination of techniques to assess peptide incorporation, surface morphology, and structural integrity.

Assessment of Peptide Incorporation and Degree of Substitution on Transducer Surfaces

Quantifying the amount of this compound successfully immobilized on the transducer surface is a key metric for evaluating the synthesis process. Elemental analysis, specifically measuring the nitrogen content, is a common method used to determine the degree of substitution (DS) of the peptide on the cellulose backbone. mdpi.commdpi.com The DS value provides a measure of the density of peptide molecules on the surface. For example, a degree of substitution of 0.015 has been reported for a nanocellulosic aerogel conjugate. mdpi.com

Mass spectrometry is another powerful tool used to confirm the successful conjugation of the peptide. By analyzing fragments of the biosensor material, the presence of the expected parent ion of the peptide-linker conjugate can be verified, providing direct evidence of covalent attachment. mdpi.commdpi.com

Transducer MaterialDegree of Substitution (DS)Peptide IncorporationReference
Nanocellulosic Aerogel (PepNA)0.01520 µg/mg mdpi.com
TEMPO-oxidized Nanofibrillated Cellulose (tNFC-Pep)0.057- researchgate.net
Glycine-esterified Nanocellulosic Aerogel0.051 (glycine)- mdpi.com

This table presents data on the degree of substitution and peptide incorporation for different this compound biosensor conjugates.

Morphological Analysis of Conjugates (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

Microscopy techniques are employed to visualize the surface morphology of the biosensor conjugates and to understand how the immobilization process affects the structure of the transducer material. Scanning electron microscopy (SEM) provides high-resolution images of the surface, revealing details about the porosity and fiber network of cellulosic materials. mdpi.com SEM images of nanocellulosic aerogels have shown an elongated, bulb-like structure with an open and interconnected porous network. mdpi.com

Atomic force microscopy (AFM) offers complementary information, providing three-dimensional topographical data at the nanoscale. researchgate.net AFM can be used to assess the surface roughness and the distribution of the immobilized peptide on the transducer surface. researchgate.net

Structural Elucidation via X-ray Crystallography and Spectroscopic Techniques (e.g., ATR-IR Spectroscopy)

X-ray crystallography is a powerful technique for determining the crystalline structure of the cellulosic transducer material. researchgate.net This information is crucial as the crystal structure can influence the conformation and accessibility of the immobilized peptide. For instance, nanocellulosic aerogels have been found to exhibit a cellulose II structure. researchgate.net

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is used to probe the chemical structure of the biosensor conjugates. mdpi.comresearchgate.net The appearance of new absorption bands in the ATR-IR spectrum after peptide immobilization provides evidence of successful conjugation. For example, the presence of amide bands confirms the formation of the peptide bond between the this compound and the transducer surface. researchgate.net The spectra can also reveal information about hydrogen bonding within the conjugate material. mdpi.com

Conformational Analysis of Immobilized this compound Peptides (e.g., Circular Dichroism)

Attaching this compound to a solid support, a process known as immobilization, is a critical step in biosensor development that can alter the peptide's three-dimensional shape, or conformation. This, in turn, can affect how it interacts with the target enzyme. Circular dichroism (CD) is a spectroscopic technique used to study the secondary structure of peptides, providing valuable information on whether the immobilized peptide exists in a random coil, α-helix, or β-sheet conformation. nih.govsubr.eduuark.eduamazon.com

The conformation of the immobilized peptide is crucial for enzyme recognition. For instance, the Ala-Pro-Ala sequence is known to favor a β-turn conformation, which is a compact secondary structure element. mdpi.com Computational studies have been used to examine the peptide's conformation when linked to surfaces like cellulose. mdpi.com These analyses help in designing immobilization strategies that maintain a peptide conformation accessible to the enzyme's active site, thereby ensuring the biosensor's effectiveness. Research has explored how the peptide's structure on a nanocrystalline cellulose surface influences its interaction with the protease. mdpi.com

Performance Evaluation of this compound Biosensors for Protease Detection

The effectiveness of a biosensor is judged by several key performance indicators. For those based on this compound, these metrics are vital for their application in research and clinical settings. nih.gov

Sensitivity refers to a biosensor's ability to measure minute amounts of a target protease, while selectivity is its capacity to differentiate the target from other enzymes. scirp.org The limit of detection (LOD) is the smallest quantity of the protease that the biosensor can reliably identify. nih.gov High sensitivity and selectivity are crucial for early disease diagnosis where protease levels might be low. scirp.org

The design of the biosensor, such as the material used for the transducer surface, plays a significant role in its performance. For example, nanocellulosic materials are often used due to their high specific surface area, which allows for a greater amount of the peptide to be attached, leading to enhanced sensitivity. usda.govclinmedjournals.org Biosensors developed using cellulose nanocrystals have demonstrated the ability to detect HNE at concentrations as low as 0.05 U/mL. clinmedjournals.org The negatively charged surface of some cellulose nanocrystals can also help in attracting the positively charged protease, further improving detection. clinmedjournals.org

Table 1: Performance Metrics of this compound Biosensors for HNE Detection

Biosensor Platform Limit of Detection (LOD) Key Features
Peptide-Nanocellulose Aerogel 0.13 units/milliliter High porosity and specific surface area. researchgate.net
Cotton Cellulose Nanocrystals 0.05 U/mL High peptide loading and negatively charged surface. clinmedjournals.org

Spatiotemporal resolution is critical for applications that aim to map protease activity within a specific location, such as in a wound. Biosensors with high spatiotemporal resolution can provide a detailed picture of where and when a protease is active. The design of the biosensor, including the transducer material, influences this resolution. mdpi.com

For a biosensor to be practical, it must be stable over time, provide consistent results (reproducibility ), and ideally be usable for multiple tests (reusability ). researchgate.net Stability ensures that the biosensor maintains its function during storage and use. nih.gov Reproducibility is crucial for reliable diagnostics and is dependent on consistent manufacturing processes. nih.govresearchgate.net

Reusability is a significant challenge for biosensors that rely on the irreversible cleavage of a substrate. However, research into creating regenerable biosensor surfaces is ongoing. Some cellulose-based biosensors have demonstrated good stability, with one study reporting satisfactory performance for about 60 days. mdpi.com Nanofibrous membranes have also been shown to offer excellent stability and reusability with no leakage of the fluorophore. nih.gov

Kinetic Response and Spatiotemporal Resolution of Biosensor Activity

Computational Modeling and Simulation of this compound Biosensor Interactions

Computational methods, such as molecular modeling, provide deep insights into the molecular interactions that underpin biosensor function. researchgate.netmdpi.com

Molecular docking is a computational technique that predicts how a peptide like this compound fits into the active site of an enzyme such as HNE. nih.govnih.gov This helps to visualize the binding and understand the basis for the substrate's specificity.

Molecular dynamics (MD) simulations go a step further by modeling the movement of the enzyme and peptide over time. nih.govuzh.ch These simulations can reveal how the peptide's conformation changes upon binding and during the cleavage process. For immobilized peptides, MD can show how the biosensor surface affects the peptide's availability to the enzyme. mdpi.com Such computational studies are crucial for the rational design of more efficient and specific biosensors. researchgate.net For example, computational models have been used to examine the relationship between the sensor molecule and the transducer surface to improve protease sensor design. researchgate.net

Energy Minimization Studies of Peptide Anchoring and Conformation on Biosensor Surfaces

Computational modeling has emerged as a powerful tool to predict and analyze the behavior of molecules at the nanoscale. In the context of biosensors incorporating this compound, energy minimization studies are employed to determine the most stable and, therefore, the most likely conformations of the peptide when it is attached to a surface. These studies are fundamental to understanding how the peptide presents itself to its target enzyme, which directly impacts the biosensor's sensitivity and efficiency.

Research has focused on calculating the minimization energy of the this compound tripeptide when it is anchored to a model cellulose surface, specifically cellotriose (B13521). mdpi.comresearchgate.net These computational investigations utilize sophisticated software packages such as GaussView and Gaussian, employing the semiempirical Hamiltonian method PM3 to perform the complex calculations. mdpi.comresearchgate.net

The primary goal of these studies is to identify the lowest energy conformations of the peptide in several states: as a free, unbound molecule; when coupled to a linker molecule like glycine; and when fully anchored to the glycinated cellotriose surface. researchgate.netnih.gov The resulting molecular models reveal significant conformational differences between the free and anchored peptide. nih.gov

Detailed Research Findings

Studies have shown that the tripeptide sequence Ala-Pro-Ala has a natural tendency to form a β-turn conformation. researchgate.net This structural feature, when combined with the interaction with the nanofibrillar cellulosic surface, is thought to contribute to a higher binding affinity for human neutrophil elastase (HNE), a key protease in various inflammatory diseases, when compared to the free, unattached peptide. researchgate.net

The computational models provide a visual representation of these conformational changes. The free this compound peptide exists in a particular low-energy state. Upon coupling to a glycine linker and subsequent anchoring to the cellotriose surface, the peptide adopts a different, more constrained conformation. researchgate.netnih.gov This altered presentation of the peptide is a critical factor in the efficiency of the biosensor, as it dictates the accessibility of the cleavage site to the target enzyme. mdpi.com

Further computational analyses have explored the relationship between the conformation of the anchored peptide and its distance from the biosensor surface. In one study, the minimized energy of a biosensor unit composed of this compound attached to TEMPO-oxidized nanofibrillated cellulose (tNFC) via a polyethylene (B3416737) glycol (PEG) linker was calculated as a function of a specific dihedral angle. mdpi.com The results provide insights into the flexibility of the anchored peptide and the range of positions the cleavage site can occupy relative to the surface.

The following interactive table summarizes key parameters and findings from energy minimization studies on this compound and related biosensor constructs.

ParameterDescriptionFindingSource(s)
Computational Method The theoretical approach used to calculate the energy of the molecular system.Semiempirical Hamiltonian method (PM3) was utilized for energy minimization calculations. mdpi.comresearchgate.net
Modeling Software The software packages used to build and optimize the molecular models.GaussView 5.0.9 and Gaussian 09/16 were used. mdpi.comresearchgate.netmdpi.com
Biosensor Surface Model The substrate used in the computational model to represent the biosensor surface.Cellotriose was used as a model for the cellulose surface. mdpi.comresearchgate.net
Peptide Conformation The three-dimensional arrangement of the peptide.The Ala-Pro-Ala sequence is prone to forming a β-turn conformation. researchgate.net Conformational differences were observed between the free peptide and the peptide anchored to the surface. nih.gov researchgate.netnih.gov
Linker Molecule The molecule used to attach the peptide to the biosensor surface.Glycine and polyethylene glycol (PEG) have been used as linkers in these studies. researchgate.netnih.govmdpi.com
Cleavage Site Distance The distance from the enzyme cleavage point on the peptide to the biosensor surface.For a tNFC-Pep biosensor with a PEG linker on a (1-10) crystal plane, the distance ranged from approximately 20 to 30 Å. mdpi.com mdpi.com

These energy minimization studies are instrumental in the rational design of more effective biosensors. By understanding the conformational landscape of this compound on a surface, researchers can engineer biosensor designs that optimize peptide presentation, leading to enhanced sensitivity and diagnostic accuracy.

Synthesis and Structural Considerations for Research Applications of Suc Ala Pro Ala Amc

Advanced Synthetic Methodologies for Suc-Ala-Pro-Ala-AMC

The creation of a high-purity peptide-fluorophore conjugate like this compound relies on established and optimized peptide synthesis techniques. The most common and efficient method employed is Solid-Phase Peptide Synthesis (SPPS). bachem.com

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, allowing for the sequential addition of amino acids to a growing chain anchored to an insoluble resin support. bachem.compeptide.com The synthesis of this compound begins with the covalent attachment of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore to the solid support. Subsequently, the peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus: Alanine (B10760859), followed by Proline, and then a second Alanine. Each amino acid is added with its α-amino group temporarily protected, typically by a Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) group, which is removed before the next coupling cycle. peptide.com

Optimization of this process is critical, especially for sequences that may present synthetic challenges. Strategies to enhance the efficiency of SPPS for sequences like this compound include:

Microwave-Assisted Synthesis : The application of microwave energy can accelerate coupling and deprotection steps, improve reaction efficiency, and help to disrupt peptide chain aggregation on the resin, which can otherwise lead to incomplete reactions. nih.gov

Optimized Coupling Reagents : The choice of reagents to activate the carboxylic acid of the incoming amino acid is crucial for forming the peptide bond. A variety of modern coupling agents, such as HBTU/DIEA or DIC/Oxyma Pure, are used to ensure rapid and complete reactions with minimal side product formation. clinmedjournals.org

Strategic Protecting Groups : For sequences prone to aggregation, the use of temporary backbone protecting groups on specific amino acid residues, such as 2-hydroxy-4-methoxybenzyl (Hmb), can enhance solubility and prevent the formation of secondary structures that hinder synthesis. nih.gov

Table 1: Key Parameters in Solid-Phase Peptide Synthesis (SPPS) for this compound
ParameterDescriptionCommon Strategy for this compoundReference
Solid Support (Resin)Insoluble polymer to which the initial molecule (AMC) is anchored.Wang polystyrene resin or similar, functionalized for AMC attachment. peptide.com
Nα-Protecting GroupTemporarily protects the amino group of the incoming amino acid.Fmoc (Fluorenylmethyloxycarbonyl) is common due to its base-lability, allowing for mild deprotection conditions. bachem.compeptide.com
Coupling ReagentsActivate the carboxyl group of the incoming amino acid for peptide bond formation.Carbodiimides like DIC combined with additives like Oxyma Pure or HOBt; or phosphonium/aminium salts like HBTU. clinmedjournals.org
Final CleavageProcess to cleave the completed peptide from the resin and remove any side-chain protecting groups.A strong acid cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers to prevent side reactions. peptide.com

Achieving high purity and yield is paramount for producing a reliable research-grade substrate. The primary strategy in SPPS to maximize yield is the use of a large excess of reagents for coupling reactions, which drives the reaction to completion. peptide.com Following the synthesis, the crude peptide is cleaved from the resin. The final and most critical step for ensuring purity is the purification of the cleaved peptide.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides like this compound. hongtide.com This technique separates the desired full-length product from truncated sequences, deletion sequences, and other impurities generated during synthesis. By carefully selecting the mobile phase gradient (typically a mixture of water and acetonitrile (B52724) with an acid modifier like TFA), a final purity of ≥98% can be readily achieved. peptide.co.jpscbt.com

Solid-Phase Peptide Synthesis Optimization for this compound

Analytical Characterization of this compound for Research Purity and Integrity

To ensure that the synthetic product is structurally correct and pure, a combination of analytical techniques is employed. These methods validate the peptide's identity and quantify its purity, which is essential for obtaining reproducible results in enzyme kinetic assays.

Analytical RP-HPLC is the gold standard for assessing the purity of synthetic peptides. chemimpex.com A small amount of the purified product is injected into an HPLC system, and the resulting chromatogram shows peaks corresponding to the different components of the sample. A pure sample of this compound will exhibit a single major peak. peptide.co.jp The purity is quantified by integrating the area of this peak relative to the total area of all peaks detected, typically by UV absorbance at around 220 nm. Commercial suppliers routinely provide certificates of analysis with HPLC data confirming purity levels, often exceeding 98%. peptide.co.jpbiosynth.com

While HPLC confirms purity, spectroscopic methods are required to validate the chemical structure and molecular weight of the compound.

Mass Spectrometry (MS) is used to confirm that the peptide has the correct molecular mass. For this compound (C₂₅H₃₀N₄O₈), the expected monoisotopic mass is approximately 514.21 g/mol , and the average molecular weight is 514.53 g/mol . biosynth.combiosynth.com Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques that will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 515.2. This analysis confirms that the correct number of amino acids and the succinyl and AMC groups have been incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule. Although complex for a tetrapeptide, ¹H NMR and ¹³C NMR spectra can confirm the presence of all constituent parts. Key expected signals would include:

Resonances for the methyl protons of the two alanine residues.

The characteristic aliphatic signals from the proline ring.

Signals from the methylene (B1212753) protons of the succinyl group.

Aromatic and methyl signals corresponding to the 4-methylcoumarin (B1582148) group.

Together, HPLC and spectroscopic data provide a comprehensive characterization of this compound, ensuring its integrity for research use. wiley-vch.de

Table 2: Standard Analytical Characterization of this compound
TechniquePurposeExpected Result for this compoundReference
Analytical RP-HPLCPurity AssessmentA single major peak with purity ≥98% detected at ~220 nm. peptide.co.jp
Mass Spectrometry (MS)Molecular Weight ConfirmationObserved mass corresponding to the calculated molecular weight (~514.5 g/mol). Typically observed as [M+H]⁺ at m/z ~515.2. biosynth.com
NMR SpectroscopyStructural ValidationCharacteristic chemical shifts confirming the presence and connectivity of Ala, Pro, Succinyl, and AMC moieties. wiley-vch.de

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

Structural Modifications and Analogs of this compound for Specialized Research

The tetrapeptide sequence of this compound can be systematically modified to create analogs with altered properties or specificities for different enzymes. These structural modifications are a powerful tool for probing enzyme-substrate interactions and developing highly selective research tools.

One common modification is to alter the amino acid at the P1 position (the residue immediately preceding the scissile bond, which is Alanine in this case). This directly impacts the substrate's specificity for different proteases. For example:

Suc-Ala-Ala-Pro-Val-AMC : Replacing the P1 Alanine with Valine creates a well-known substrate for elastase. medchemexpress.comresearchgate.net

Suc-Ala-Ala-Pro-Phe-AMC : Replacing the P1 Alanine with Phenylalanine results in a substrate preferentially cleaved by chymotrypsin (B1334515) and chymotrypsin-like enzymes. hongtide.comcaymanchem.com

Another advanced structural modification involves conjugating the entire peptide-fluorophore molecule to a larger scaffold. Researchers have covalently attached this compound and its analogs to cellulosic and nanocellulosic materials. researchgate.netmdpi.com This modification creates novel biosensors where the peptide is immobilized on a solid surface. mdpi.com Such biosensors have been developed for applications like detecting elevated protease activity in chronic wound fluid, where the cleavage of the immobilized substrate releases the fluorescent AMC group, providing a measurable signal. clinmedjournals.orgmdpi.com

Table 3: Comparison of this compound and Structural Analogs
Compound NamePeptide SequenceKey Structural Difference from this compoundPrimary Research ApplicationReference
This compoundSuc-Ala-Pro-Ala-Baseline CompoundSubstrate for certain serine proteases like human neutrophil elastase. mdpi.com
Suc-Ala-Ala-Pro-Val-AMCSuc-Ala-Ala-Pro-Val-P1 residue changed to Valine. Different peptide backbone.Fluorogenic substrate for elastase activity. medchemexpress.comresearchgate.net
Suc-Ala-Ala-Pro-Phe-AMCSuc-Ala-Ala-Pro-Phe-P1 residue changed to Phenylalanine. Different peptide backbone.Fluorogenic substrate for chymotrypsin activity. hongtide.comcaymanchem.commedchemexpress.com
This compound-Cellulose ConjugateSuc-Ala-Pro-Ala-Covalently attached to a cellulose (B213188) or nanocellulose surface.Development of solid-state biosensors for protease detection. researchgate.netmdpi.com

Exploration of Modifications to the Succinyl Group for Enhanced Properties

Protein succinylation is a naturally occurring post-translational modification where a succinyl group is added to lysine (B10760008) residues, altering the protein's charge from positive to negative and increasing its mass by 100 Da. creative-proteomics.com This process is involved in regulating metabolic pathways and is reversed by desuccinylase enzymes, such as the sirtuin SIRT5. creative-proteomics.comresearchgate.net In the context of synthetic substrates like this compound, the succinyl group often serves to block the N-terminus, mimicking a feature of natural proteins and preventing degradation by aminopeptidases. lifetein.com

Research into modifying this N-terminal cap has led to the investigation of other acyl groups to alter substrate performance and to discover new enzyme activities. For instance, replacing the succinyl group with other dicarboxylic acid-derived moieties or even long-chain fatty acyl groups can significantly impact the kinetic parameters of enzyme-substrate interactions. google.com A patent related to detecting enzymes that remove such modifications highlights the development of substrates with various acyl groups to screen for novel deacylase activities. google.com This suggests that creating a library of N-terminally modified Ala-Pro-Ala-AMC substrates could lead to the identification of enzymes with specific deacylase or protease activities beyond the canonical targets.

Table 1: Examples of N-terminal Acyl Group Modifications on Lysine-AMC Substrates and Their Target Enzymes This table illustrates the principle of modifying the N-terminal acyl group to target different classes of deacylase enzymes, a strategy applicable to peptide substrates like this compound.

N-Acyl Group Target Enzyme Class Biological Relevance
Succinyl Sirtuin 5 (SIRT5) Desuccinylase Regulation of mitochondrial metabolism
Myristoyl Sirtuin 1, 3, 6 (SIRT1, 3, 6) Demyristoylase Signal transduction, protein localization
Acetyl Sirtuin 1-3 (SIRT1-3) Deacetylase Histone modification, gene expression

Data derived from research on sirtuin deacylase activity. google.com

Investigation of Amino Acid Substitutions within the Ala-Pro-Ala Sequence for Altered Specificity

The peptide sequence Ala-Pro-Ala is the primary determinant of the substrate's specificity for a particular protease. The enzyme's active site contains subsites (S1, S2, S3, etc.) that accommodate the amino acid residues of the substrate (P1, P2, P3, etc.). For this compound, the C-terminal Alanine is the P1 residue, Proline is P2, and the first Alanine is P3. Altering these amino acids can dramatically change the substrate's affinity and cleavage rate by different proteases. mdpi.comoup.com

Systematic substitution of amino acids at each position is a common strategy to map protease specificity and to design highly selective substrates. pnas.org Studies have shown that even single amino acid substitutions can switch the specificity of a peptide from one protease to another. nih.gov For example, in screening for optimal substrates for human neutrophil elastase (NE), researchers found that the P1 position is critical, with a strong preference for small aliphatic residues like Valine or Alanine. pnas.org Replacing the P1 Alanine in a similar peptide with larger or charged amino acids could decrease its suitability for NE while potentially increasing it for other proteases like chymotrypsin, which prefers bulky hydrophobic residues (e.g., Phenylalanine) at the P1 position. caymanchem.commdpi.com

Research involving subtilisin E demonstrated that substituting Glycine (B1666218) at the P1 position with Alanine or Valine led to a marked preference for small P1 substrates due to steric hindrance in the binding pocket. oup.com This highlights how rational design based on enzyme structure can yield substrates with tailored specificities.

Table 2: Effect of P1 Amino Acid Substitution on Protease Specificity This table provides examples from literature on how changing the P1 residue in tetrapeptide substrates alters catalytic efficiency (kcat/Km) for different proteases.

Substrate Sequence (Suc-Ala-Ala-Pro-X-pNA) Protease Relative Catalytic Efficiency (kcat/Km)
Suc-Ala-Ala-Pro-Ala -pNA Subtilisin E (Wild-Type) 1.0 (Reference)
Suc-Ala-Ala-Pro-Phe -pNA Subtilisin E (Wild-Type) 12.5
Suc-Ala-Ala-Pro-Leu -pNA Subtilisin E (Wild-Type) 11.8
Suc-Ala-Ala-Pro-Ala -pNA Subtilisin E (G127A Mutant) 1.0 (Reference)
Suc-Ala-Ala-Pro-Phe -pNA Subtilisin E (G127A Mutant) Not Determined (Low Activity)

Data adapted from studies on subtilisin E specificity. oup.com The results show that while the wild-type enzyme can accommodate various P1 residues, a mutant with a smaller binding pocket (G127A) becomes highly specific for substrates with small P1 residues like Alanine.

Development of this compound Analogs with Alternative Fluorophores or Labels

While 7-amino-4-methylcoumarin (AMC) is a widely used fluorophore, it has limitations, such as an excitation wavelength in the ultraviolet region (~340-380 nm), which can lead to high background fluorescence from biological samples. sigmaaldrich.combiosyntan.de To overcome this, analogs of this compound have been developed using alternative fluorophores or labeling strategies.

Alternative Fluorophores:

Rhodamine 110 (Rh110): This fluorophore offers red-shifted excitation and emission wavelengths (Ex/Em ~492/529 nm), which significantly reduces background noise and can result in up to 300-fold higher sensitivity compared to AMC-based substrates. biosyntan.de

Förster Resonance Energy Transfer (FRET) Pairs: In this approach, the peptide is labeled with both a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. sigmaaldrich.combiosyntan.de Common FRET pairs include EDANS/Dabcyl and Mca/Dnp. sigmaaldrich.com This method provides a high signal-to-noise ratio.

Alternative Labels:

Chromogenic Labels: The AMC group can be replaced with a chromogenic molecule like p-nitroanilide (pNA). Cleavage releases p-nitroaniline, a yellow compound that can be quantified by measuring absorbance, providing a colorimetric alternative to fluorescence. nih.gov

Isotopic and Affinity Labels: For advanced proteomics applications, non-optical labels are used. Terminal Amine Isotopic Labeling of Substrates (TAILS) is a method that uses isotopic tags to label N-termini, allowing for the identification of protease cleavage sites and substrates via mass spectrometry. mdpi.comwikipedia.org Other affinity labels like biotin (B1667282) can be incorporated to facilitate the enrichment and identification of cleaved or uncleaved peptides. sigmaaldrich.commdpi.com

Table 3: Comparison of Reporter Moieties for Peptide-Based Protease Substrates

Label Type Example Moiety Detection Method Key Advantages Key Disadvantages
Fluorogenic (Coumarin) AMC Fluorescence (Ex/Em ~342/441 nm) High sensitivity, widely used. sigmaaldrich.com UV excitation, potential for background interference. biosyntan.de
Fluorogenic (Rhodamine) Rhodamine 110 Fluorescence (Ex/Em ~492/529 nm) Red-shifted spectra, lower background, higher sensitivity. biosyntan.de Can be more expensive.
FRET Mca/Dnp Pair Fluorescence (FRET) High signal-to-noise ratio, ratiometric potential. sigmaaldrich.com Requires dual labeling, more complex synthesis.
Chromogenic p-Nitroanilide (pNA) Absorbance Spectroscopy Simple, does not require a fluorometer. nih.gov Lower sensitivity than fluorescence methods.

| Isotopic/Mass Tag | Isobaric Tags (e.g., TMT, iTRAQ) | Mass Spectrometry | Enables high-throughput substrate identification and quantification. mdpi.comwikipedia.org | Requires specialized equipment and complex data analysis. |

Future Directions and Emerging Research Avenues for Suc Ala Pro Ala Amc

Integration of Suc-Ala-Pro-Ala-AMC into Multiplexed Protease Profiling Platforms

The biological activity of proteases rarely occurs in isolation. More often, complex networks of proteases are active simultaneously within a specific tissue or biofluid. Understanding this collective activity requires multiplexed analysis, where the activities of many enzymes are measured in parallel. This compound is being incorporated into such platforms to provide a specific readout for elastase-like activity within a broader protease profile.

One direct application involves using panels of fluorogenic substrates to create an activity "fingerprint" of a biological sample. In a study profiling the proteasome activity of the marine bacterium Salinispora tropica, this compound was included in a panel of seven different AMC-tagged peptide substrates to dissect the specific proteolytic activities of the enzyme complex. nih.gov This approach, where multiple substrates are used to query a sample, allows researchers to distinguish between different protease classes and even specific enzymes within the same class. nih.govnih.gov

Furthermore, the principles of multiplex substrate profiling by mass spectrometry (MSP-MS), which utilizes large libraries of peptide substrates to comprehensively map protease specificity, can be complemented by data from specific fluorogenic substrates like this compound. escholarship.org By combining the broad screening power of MSP-MS with the quantitative, real-time data from a highly specific substrate, researchers can achieve a more holistic and detailed understanding of the "degradome" in health and disease.

Development of Advanced Imaging Techniques Utilizing this compound Probes

Visualizing protease activity directly within its biological context offers unparalleled insights into its function. researchgate.net this compound is a foundational component for creating advanced probes for the molecular imaging of elastase activity. researchgate.netnih.gov The core principle involves the substrate acting as a "turn-on" sensor: in its intact state, the fluorescence of the AMC group is minimal, but upon cleavage by elastase, the released AMC fluoresces brightly, signaling the location and intensity of enzyme activity. researchgate.net

A significant advancement in this area is the development of substrate-conjugated nanomaterials for enhanced biosensing. Researchers have successfully synthesized a highly sensitive biosensor by attaching this compound to cotton cellulose (B213188) nanocrystals (CCNs). researchgate.net This conjugation creates a probe with significantly improved enzymatic efficiency compared to the free substrate in solution. The nanocrystal acts as a scaffold, potentially increasing the local concentration of the substrate and facilitating a more efficient interaction with human neutrophil elastase (HNE). researchgate.net This approach dramatically improves the limit of detection, which is critical for identifying low levels of aberrant protease activity in early disease states. researchgate.net

Table 1: Kinetic Parameters for Human Neutrophil Elastase (HNE) with this compound as a Free Substrate and Conjugated to a Cellulose Nanocrystal (CCN) researchgate.net
Substrate FormKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compound (in solution)1401.28,570
CCN-conjugated this compound1004.242,000

Data derived from a 2017 study on elastase sensors. The results demonstrate a 5-fold increase in enzyme efficiency (kcat/Km) when the substrate is attached to the nanocrystal surface. researchgate.net

These advanced probes enable the investigation of elastase activity as a biomarker in inflammatory diseases, with potential applications in both in vitro diagnostics and in vivo imaging. nih.govresearchgate.net

Exploration of this compound in Novel Therapeutic Strategy Development

Beyond its role in diagnostics and basic research, this compound is integral to the development of new therapeutic strategies. Its primary use is in high-throughput screening assays to identify and characterize novel inhibitors of human neutrophil elastase. chemimpex.com Pharmaceutical research relies on such assays to evaluate the efficacy of drug candidates targeting proteolytic enzymes, which are implicated in numerous diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other inflammatory disorders. chemimpex.comchemimpex.com

An emerging and more direct therapeutic application involves using the substrate as a component of a targeted drug delivery system. This strategy, known as enzyme-responsive drug delivery, envisions a therapeutic agent being chemically linked to the substrate. The resulting conjugate would remain inactive until it reaches a site of high elastase activity, such as an area of inflammation. The cleavage of the Suc-Ala-Pro-Ala moiety by elastase would then trigger the release of the active drug precisely where it is needed. This approach could significantly enhance the therapeutic index of a drug by increasing its local concentration at the disease site while minimizing systemic exposure and associated side effects. While the use of this specific substrate as a drug delivery vehicle is still in an exploratory phase, its application in synthesizing peptides for therapeutic applications is a recognized area of research. chemimpex.com

Continued Research into the Fundamental Enzymology and Reaction Mechanisms Involving this compound

Despite being a well-established substrate, this compound continues to be a central tool in fundamental enzymology research aimed at dissecting the intricate mechanisms of protease-substrate interactions. Kinetic studies using this substrate provide benchmark data for enzyme activity and efficiency. researchgate.net

Moreover, its specific peptide sequence serves as a template for probing the structure-activity relationships of serine proteases. A powerful approach involves systematically altering the amino acid residues in the peptide sequence and measuring the resulting changes in enzyme kinetics. For example, studies on trypsin have utilized a series of substrates with the general formula Succinyl-Ala-Ala-Pro-Xaa-AMC, where the 'Xaa' residue at the P1 position (the amino acid immediately preceding the cleavage site) is varied (e.g., Lys, Arg, Phe, Tyr). nih.govpnas.org By comparing how efficiently the enzyme cleaves these different substrates, researchers can map the electrostatic and steric preferences of the enzyme's substrate-binding pocket. nih.govpnas.org This methodology allows for the calculation of transition-state binding energies for different enzyme-substrate pairs, revealing the precise chemical forces that govern substrate specificity and catalysis. nih.gov Applying these principles to human neutrophil elastase with variations of the this compound sequence continues to yield fundamental insights into its biological function and provides a rational basis for designing highly specific inhibitors.

Q & A

Q. Methodological Consideration :

  • Standardization : Pre-incubate substrate and enzyme separately to establish baseline fluorescence.
  • Controls : Include negative controls (e.g., enzyme inhibitors like PMSF for serine proteases) to confirm specificity .

How can researchers optimize assay conditions when using this compound for enzymes with low catalytic efficiency?

Advanced Research Focus
Substrate optimization involves balancing enzyme-substrate affinity (KmK_m) and maximum velocity (VmaxV_{max}). For low-efficiency enzymes:

Substrate Titration : Perform Michaelis-Menten kinetics experiments to identify saturating substrate concentrations while avoiding inner-filter effects (fluorescence quenching at high Amc concentrations) .

Temperature/pH Profiling : Use buffers like Tris-HCl (pH 7.5–8.5) or sodium acetate (pH 4.0–5.5) to match enzyme optimal activity ranges.

Additives : Include reducing agents (e.g., DTT) or detergents (e.g., Triton X-100) to stabilize enzyme conformation .

Data Conflict Resolution :
Discrepancies in KmK_m values across studies may arise from differences in buffer ionic strength or assay temperature. Replicate experiments under standardized conditions and report all parameters transparently .

What strategies are effective in resolving contradictory kinetic data obtained with this compound across experimental replicates?

Advanced Research Focus
Contradictions often stem from:

  • Fluorometer calibration drift : Recalibrate before each experiment using Amc standards.
  • Enzyme Purity : Validate enzyme purity via SDS-PAGE and activity assays against alternate substrates.
  • Statistical Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to kinetic data, ensuring ≥3 technical replicates per condition .

Q. Methodological Framework :

  • Blind Analysis : Perform assays in triplicate by independent researchers to minimize operator bias.
  • Error Reporting : Calculate and disclose standard error (SE) or confidence intervals (CI) for VmaxV_{max} and KmK_m .

How can this compound be integrated into high-throughput screening (HTS) platforms for protease inhibitor discovery?

Advanced Research Focus
For HTS compatibility:

Miniaturization : Use 96- or 384-well plates with automated liquid handlers.

Signal Normalization : Include Z’-factor calculations to validate assay robustness (Z>0.5Z’ > 0.5 indicates suitability for HTS).

Quench Protocols : For endpoint assays, add stop solutions (e.g., acetic acid) to stabilize fluorescence signals .

Q. Pitfall Avoidance :

  • Edge Effects : Pre-equilibrate plates to room temperature to minimize well-to-well variability.
  • Data Validation : Confirm hits using orthogonal assays (e.g., FRET-based substrates) .

What are the best practices for synthesizing and validating this compound in-house?

Basic Research Focus
While commercial synthesis is common, in-house synthesis requires:

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry for sequential coupling of Ala-Pro-Ala residues, followed by succinylation and Amc conjugation.
  • Purity Validation : Confirm via HPLC (≥95% purity) and mass spectrometry (theoretical vs. observed m/z) .

Q. Quality Control :

  • Functional Testing : Compare kinetic parameters (kcat/Kmk_{cat}/K_m) with commercially available batches.
  • Storage : Lyophilize and store at −80°C to prevent hydrolysis .

How should researchers design experiments to distinguish between specific and non-specific protease activity using this compound?

Q. Advanced Research Focus

Inhibitor Panels : Co-incubate with class-specific inhibitors (e.g., E-64 for cysteine proteases, EDTA for metalloproteases).

Mutant Enzymes : Use catalytically inactive mutants (e.g., serine-to-alanine substitutions) as negative controls.

Substrate Competition : Add excess uncleavable substrate analogs to compete for non-specific binding .

Data Interpretation :
Non-specific activity is indicated by residual fluorescence in inhibitor-treated samples. Normalize data to total activity (no inhibitor) and report as percentage inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-Ala-Pro-Ala-Amc
Reactant of Route 2
Reactant of Route 2
Suc-Ala-Pro-Ala-Amc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.